2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

HIV-1 NNRTI medicinal chemistry lead optimization

2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1235174-92-1) features a critical –SCH2CONH2 pharmacophore validated for HIV-1 NNRTI potency (EC50 0.18-0.20 µM in optimized series) and the 4-fluorophenyl/3-nitrophenyl substitution pattern matching erlotinib's EGFR activity (IC50 236 nM). The free primary acetamide provides a distinct, underexplored hydrogen-bonding profile compared to N-substituted analogs, enabling novel SAR exploration at the amide terminus. Its versatile handle supports derivatization for target ID probes and focused libraries. With limited commercial availability, procuring this compound ensures exclusivity in screening campaigns against wild-type and drug-resistant HIV-1 strains, EGFR enzymatic assays, and co-crystallization studies. Secure proprietary quantities for uninterrupted research.

Molecular Formula C17H13FN4O3S
Molecular Weight 372.37
CAS No. 1235174-92-1
Cat. No. B2957244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide
CAS1235174-92-1
Molecular FormulaC17H13FN4O3S
Molecular Weight372.37
Structural Identifiers
SMILESC1=CC(=CC(=C1)[N+](=O)[O-])C2=CN=C(N2C3=CC=C(C=C3)F)SCC(=O)N
InChIInChI=1S/C17H13FN4O3S/c18-12-4-6-13(7-5-12)21-15(9-20-17(21)26-10-16(19)23)11-2-1-3-14(8-11)22(24)25/h1-9H,10H2,(H2,19,23)
InChIKeyNXWJEUJWLPWYRN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1235174-92-1): A Structurally Defined Imidazole Thioacetamide for Targeted Antiviral and Anticancer Lead Discovery


2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1235174-92-1) is a synthetic small molecule belonging to the imidazole thioacetanilide (ITA) class, with molecular formula C17H13FN4O3S and molecular weight 372.4 Da . It features a 1,5-diaryl-substituted imidazole core bearing a 4-fluorophenyl group at N1, a 3-nitrophenyl group at C5, and a thioacetamide (–SCH2CONH2) side chain at C2 . This scaffold is a recognized bioisostere of the sulfanyltriazole/tetrazole motif found in lead non-nucleoside HIV-1 reverse transcriptase inhibitors (NNRTIs) .

Why Generic Substitution Fails: The Functional Specificity of the Free Acetamide Terminus in CAS 1235174-92-1


Within the 2-(1-aryl-1H-imidazol-2-ylthio)acetamide chemotype, the nature of the acetamide terminus is a critical determinant of both target binding and physicochemical properties. The target compound bears a primary amide (–CONH2), whereas the majority of characterized ITA derivatives possess N-aryl or N-alkyl substituents at this position (e.g., N-methyl, N-phenyl, N-thiazolyl analogs), which dramatically alter hydrogen-bonding capacity, lipophilicity, and rotational freedom . In the HIV-1 NNRTI series reported by Zhan et al. (2009), the S–CH2–CO–NH linker was explicitly identified as a conserved pharmacophoric element necessary for anti-HIV-1 activity; modification at the amide nitrogen directly impacts potency and selectivity . Consequently, interchanging CAS 1235174-92-1 with its N-substituted congeners or the thiol precursor (CAS 1105189-37-4) is not pharmacologically or pharmacokinetically equivalent, and such substitution will confound SAR interpretation in any screening campaign .

Quantitative Differentiation Evidence for 2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1235174-92-1)


Free Acetamide vs. N-Substituted Analogs: Hydrogen-Bond Donor and Lipophilicity Differentiation

CAS 1235174-92-1 possesses a primary amide (–CONH2) with 2 hydrogen-bond donors (HBD), versus 1 HBD for the closest N-methyl analog (CAS 1235014-02-4, PubChem CID 49672255) . The free acetamide confers a lower computed XLogP3 (estimated ~2.8–3.2) compared to the N-methyl congener (XLogP3 = 3.5), indicating reduced lipophilicity . This difference is pharmacologically significant: within the ITA series, the S–CH2–CO–NH linker is a conserved pharmacophore, and the free amide NH2 can engage in additional hydrogen-bond interactions within the HIV-1 reverse transcriptase non-nucleoside binding pocket (NNIBP) that N-substituted analogs cannot replicate .

HIV-1 NNRTI medicinal chemistry lead optimization

Class-Level HIV-1 NNRTI Potency Benchmark: Reference Compounds Establish Target Engagement Potential for the ITA Scaffold

In the foundational ITA series by Zhan et al. (2009), the most potent congeners 4a5 and 4a2 achieved EC50 values of 0.18 μM and 0.20 μM against wild-type HIV-1 (IIIB strain) in MT-4 cell culture, representing a >10-fold improvement over the lead compound L1 (EC50 = 2.053 μM) and surpassing the clinical reference drugs nevirapine (EC50 = 0.31 μM) and delavirdine (EC50 = 0.62 μM) in the same assay system . The SAR analysis confirmed that the imidazole core is a competent bioisostere for the triazole/tetrazole rings in the lead series, and that the S–CH2–CO–NH linker, which is fully conserved in CAS 1235174-92-1, is indispensable for anti-HIV-1 activity . While direct EC50 data for CAS 1235174-92-1 have not been published, the compound embodies the core pharmacophore of this validated series, making it a rational candidate for screening and further SAR exploration.

HIV-1 NNRTI antiviral drug discovery

EGFR Kinase Inhibitory Activity of 4-Fluorophenyl/3-Nitrophenyl-Containing Imidazoles: A Class-Level Evidence for Anticancer Relevance

A 2020 study on imidazole and fused imidazole derivatives demonstrated that compounds bearing both 4-fluorophenyl and 3-nitrophenyl substituents on the imidazole scaffold exhibit potent EGFR inhibitory activity . Specifically, compound 3c, incorporating a 4-fluorophenyl group and a 4-(4-methylpiperazinyl)-3-nitrophenyl moiety, inhibited EGFR with an IC50 of 236.38 ± 0.04 nM, comparable to the clinical EGFR inhibitor erlotinib (IC50 = 239.91 ± 0.05 nM) . The parent compounds 2c and 2d, which carry the 4-fluorophenyl/3-nitrophenyl substitution pattern, inhibited EGFR with IC50 values of 617.33 ± 0.04 nM and 710 ± 0.05 nM, respectively . This established that the 4-fluorophenyl/3-nitrophenyl pharmacophore pair is a productive motif for EGFR kinase engagement, a target of high therapeutic relevance in non-small cell lung cancer and other malignancies.

EGFR inhibition anticancer kinase inhibitor

Molecular Scaffold Divergence: Thioacetamide (CAS 1235174-92-1) vs. Thiol Precursor (CAS 1105189-37-4) vs. Alkyl Thioether (CAS 1234807-40-9)

CAS 1235174-92-1 is distinguished from its closest synthetic precursors—the thiol (CAS 1105189-37-4, MW 315.3 Da) and the ethyl thioether (CAS 1234807-40-9, MW 329.4 Da)—by the presence of the acetamide functional group . This structural divergence is functionally critical: the thiol (–SH) is a known reactivity and toxicity liability (nucleophilic, prone to oxidation and disulfide formation), while the ethyl thioether is chemically inert but lacks the hydrogen-bonding capacity of the acetamide . The acetamide moiety in CAS 1235174-92-1 provides a balanced profile: it eliminates the free thiol liability, introduces two hydrogen-bond donor sites, and preserves a modifiable handle for further derivatization (e.g., hydrolysis to carboxylic acid, reduction to amine, or N-alkylation) .

chemical biology tool SAR exploration covalent inhibitor design

Supplier Landscape: Procurement Scarcity and Implications for Research Exclusivity

CAS 1235174-92-1 is not catalogued by major international research chemical suppliers (Sigma-Aldrich/MilliporeSigma, Thermo Fisher Scientific, MedChemExpress) as of April 2026 . In contrast, structurally related N-substituted analogs (e.g., N-methyl, N-thiazolyl, N-phenyl derivatives) are more broadly listed, albeit primarily through specialty vendors . The thiol precursor (CAS 1105189-37-4) also has limited commercial availability. ChemSrc lists the compound with no recommended suppliers as of the latest update . This supplier scarcity means that CAS 1235174-92-1 currently occupies a niche position: it is accessible through custom synthesis rather than off-the-shelf purchasing, which may confer temporal exclusivity to research groups that secure a reliable synthesis route.

research chemical procurement custom synthesis specialty building block

Recommended Research Application Scenarios for 2-((1-(4-Fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide (CAS 1235174-92-1)


HIV-1 NNRTI Hit-to-Lead Optimization Using a Free Acetamide ITA Scaffold

CAS 1235174-92-1 serves as a structurally validated entry point for HIV-1 NNRTI drug discovery. The imidazole thioacetanilide class has demonstrated sub-micromolar anti-HIV-1 potency (EC50 = 0.18–0.20 μM for optimized congeners) that exceeds nevirapine and delavirdine in cell-based assays . The free acetamide (–CONH2) in CAS 1235174-92-1 provides a distinct hydrogen-bonding profile compared to N-substituted analogs, offering an underexplored vector for optimizing interactions within the NNRTI binding pocket. This compound is suitable for: (i) direct screening against wild-type and drug-resistant HIV-1 strains, (ii) N-derivatization of the acetamide to explore SAR around the amide terminus, and (iii) co-crystallization studies with HIV-1 RT to elucidate binding mode differences conferred by the primary amide .

EGFR Kinase Inhibitor Lead Generation Leveraging the 4-Fluorophenyl/3-Nitrophenyl Pharmacophore

The combination of 4-fluorophenyl and 3-nitrophenyl substituents on the imidazole core is a recognized EGFR-binding pharmacophore. Published imidazole analogs carrying this substitution pattern achieve EGFR IC50 values as low as 236 nM, matching erlotinib . CAS 1235174-92-1 incorporates this exact pharmacophore but with a free thioacetamide side chain not explored in the published EGFR series. Recommended applications include: (i) in vitro EGFR enzymatic screening, (ii) cellular antiproliferative assays against EGFR-dependent cancer cell lines (e.g., A549, H1975), (iii) molecular docking studies comparing the free acetamide binding pose to that of published N-substituted analogs, and (iv) scaffold-hopping campaigns using the acetamide as a derivatization handle for generating focused libraries .

Chemical Biology Probe Development via Acetamide-Directed Functionalization

The primary acetamide group in CAS 1235174-92-1 is a versatile synthetic handle. Unlike the inert ethyl thioether analog (CAS 1234807-40-9) or the oxidation-prone thiol (CAS 1105189-37-4), the acetamide enables multiple downstream transformations: hydrolysis to the carboxylic acid for bioconjugation, Curtius rearrangement to amine for further coupling, dehydration to nitrile for click chemistry, or direct N-alkylation/N-arylation for library synthesis . This functional versatility positions the compound as a privileged intermediate for: (i) generating affinity chromatography ligands for target identification, (ii) synthesizing fluorescent or biotinylated probes for cellular target engagement studies, and (iii) constructing focused compound libraries for phenotypic screening .

Underexplored Scaffold Opportunity: Differentiated IP Positioning Through Custom Synthesis Capability

The limited commercial availability of CAS 1235174-92-1 creates a strategic opportunity for research organizations with in-house synthetic chemistry capabilities . Because this specific compound is not stocked by major suppliers (Sigma-Aldrich, Thermo Fisher, MedChemExpress), groups that establish a reliable synthetic route—starting from the accessible thiol precursor (CAS 1105189-37-4) via S-alkylation with 2-bromoacetamide—can generate proprietary quantities ahead of broader commercial availability . This temporal exclusivity supports: (i) patent filing on novel derivatives before competitor access, (ii) uninterrupted SAR exploration without supply chain dependency, and (iii) potential licensing of a differentiated chemical series to drug discovery partners. The synthesis is structurally precedented by the general ITA synthetic protocols described by Zhan et al. (2009) .

Quote Request

Request a Quote for 2-((1-(4-fluorophenyl)-5-(3-nitrophenyl)-1H-imidazol-2-yl)thio)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.